

(-)-Ternatin: A Technical Guide to its Cytotoxic and Anti-proliferative Effects

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Ternatin is a cyclic heptapeptide natural product that has demonstrated potent cytotoxic and anti-proliferative activities across a broad range of cancer cell lines. Originally identified as an anti-adipogenic compound, subsequent research has revealed its primary mechanism of action to be the inhibition of protein synthesis, a fundamental cellular process. This is achieved through the specific targeting of the eukaryotic translation elongation factor-1A (eEF1A) ternary complex. This technical guide provides a comprehensive overview of the cytotoxic and anti-proliferative effects of (-)-Ternatin, including quantitative data on its activity, detailed experimental protocols for key assays, and a visualization of its molecular mechanism of action.

Quantitative Data: Anti-proliferative Activity

The anti-proliferative activity of (-)-Ternatin (referred to as compound 1 in the source study) and a more potent synthetic analog (compound 4) were evaluated against a panel of 21 human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment. The data reveals broad-spectrum activity across various tumor types, with the synthetic analog consistently demonstrating significantly greater potency.



Cell Line	Cancer Type	(-)-Ternatin (IC50, nM)[1]	Compound 4 (IC50, nM)[1]
HCT116	Colon	71 ± 10	4.6 ± 1.0
A549	Lung	>1000	20
H460	Lung	130	10
HOP62	Lung	>1000	180
NCI-H226	Lung	>1000	140
NCI-H522	Lung	200	10
OVCAR-3	Ovarian	280	10
OVCAR-4	Ovarian	250	10
OVCAR-5	Ovarian	300	20
OVCAR-8	Ovarian	300	20
IGROV1	Ovarian	120	10
SK-OV-3	Ovarian	>1000	150
COLO205	Colon	150	10
HCC-2998	Colon	200	10
HT29	Colon	150	10
KM12	Colon	150	10
SW-620	Colon	150	10
UO-31	Renal	>1000	120
786-0	Renal	>1000	200
A498	Renal	>1000	180
SN12C	Renal	>1000	150



Mechanism of Action: Inhibition of Protein Synthesis

(-)-Ternatin exerts its cytotoxic effects by directly interfering with the machinery of protein synthesis. This mechanism is highly specific and targets a crucial component of the translation process.

Signaling Pathway

(-)-Ternatin's primary molecular target is the eukaryotic elongation factor-1A (eEF1A) ternary complex, which is composed of eEF1A, GTP, and an aminoacyl-tRNA.[1] By binding to this complex, (-)-Ternatin stalls the elongation phase of translation, leading to a global shutdown of protein synthesis. This abrupt cessation of protein production ultimately results in cell death. While the direct downstream consequences leading to apoptosis or specific cell cycle arrest have not been explicitly detailed for (-)-Ternatin, inhibitors of eEF1A are known to induce these effects. For instance, other compounds targeting eEF1A have been shown to cause G1 cell cycle arrest and apoptosis. Therefore, it is plausible that (-)-Ternatin's inhibition of protein synthesis could trigger downstream apoptotic pathways due to cellular stress.

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References

- 1. Targeting Eukaryotic Elongation Factor 1A: How Small-Molecule Inhibitors Suppress Tumor Growth via Diverse Pathways PMC [pmc.ncbi.nlm.nih.gov]
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